molecular formula C12H18ClNO2 B5823949 2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol

2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol

Cat. No.: B5823949
M. Wt: 243.73 g/mol
InChI Key: KZBKSSBHWIYNKZ-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol is an organic compound with the molecular formula C14H22ClNO3 It is characterized by the presence of a chloro-substituted phenoxy group, an ethyl-methylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a methyl group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]acetaldehyde or 2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]acetic acid.

    Reduction: 2-[2-(4-methylphenoxy)ethyl-methylamino]ethanol.

    Substitution: 2-[2-(4-hydroxy-2-methylphenoxy)ethyl-methylamino]ethanol or 2-[2-(4-amino-2-methylphenoxy)ethyl-methylamino]ethanol.

Scientific Research Applications

2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of herbicidal ionic liquids and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol involves its interaction with specific molecular targets and pathways. The chloro-substituted phenoxy group can interact with cellular receptors, leading to changes in cellular signaling pathways. The ethanol moiety can facilitate the compound’s solubility and transport within biological systems. Overall, the compound’s effects are mediated through its ability to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)acetic acid
  • 2-(4-chloro-2-methylphenoxy)ethylamine
  • 2-(4-chloro-2-methylphenoxy)ethanol

Uniqueness

2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol is unique due to the presence of both the ethyl-methylamino group and the ethanol moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-10-9-11(13)3-4-12(10)16-8-6-14(2)5-7-15/h3-4,9,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBKSSBHWIYNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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